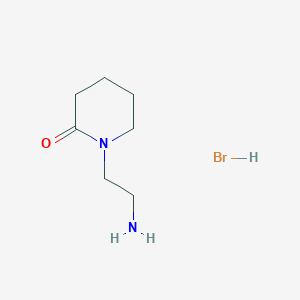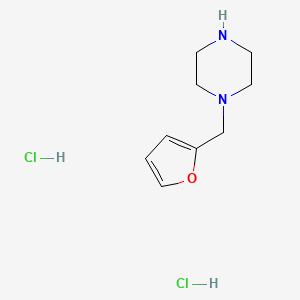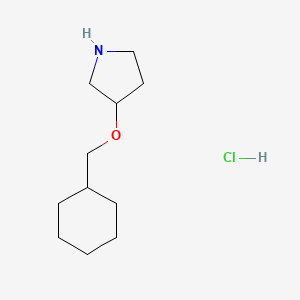![molecular formula C12H18ClNO2 B1521145 4-{[(2-Methylphenyl)methyl]amino}butansäure-Hydrochlorid CAS No. 1181458-44-5](/img/structure/B1521145.png)
4-{[(2-Methylphenyl)methyl]amino}butansäure-Hydrochlorid
Übersicht
Beschreibung
“4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the molecular formula C12H17NO2•HCl . It has a molecular weight of 243.73 . This compound is in a solid state and should be stored at room temperature .
Physical And Chemical Properties Analysis
“4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride” is a solid substance . It has a molecular weight of 243.73 and a molecular formula of C12H17NO2•HCl . It should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese therapeutischer Wirkstoffe
Diese Verbindung ist ein potenzieller Vorläufer bei der Synthese therapeutischer Wirkstoffe. Ihre Struktur deutet darauf hin, dass sie sich zur Bildung von Amidbindungen mit Carbonsäurederivaten eignet, was zu einer Vielzahl pharmakologisch aktiver Moleküle führt. Das Vorhandensein der Aminogruppe ermöglicht die Bildung gezielter Wirkstoffmoleküle durch selektive Reaktionen .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft könnte diese Verbindung zur Entwicklung neuer Pestizide eingesetzt werden. Ihr Benzylamin-Rest kann modifiziert werden, um mit spezifischen Rezeptoren im Nervensystem von Insekten zu interagieren, was möglicherweise zu effektiveren Lösungen für die Schädlingsbekämpfung führt .
Materialwissenschaften: Modifizierung von Polymeren
Die funktionellen Gruppen der Verbindung machen sie zu einem Kandidaten für die Modifizierung von Polymerketten. Sie könnte in Polymere eingearbeitet werden, um physikalische Eigenschaften wie Schmelzpunkt, Flexibilität und Haltbarkeit zu verändern, was bei der Herstellung von Spezialmaterialien für verschiedene Anwendungen wertvoll ist .
Umweltwissenschaften: Sanierung von Schadstoffen
“4-{[(2-Methylphenyl)methyl]amino}butansäure-Hydrochlorid” könnte Anwendungen in der Umweltwissenschaften haben, insbesondere in der Sanierung von Schadstoffen. Ihre chemische Struktur könnte genutzt werden, um Schwermetalle oder organische Schadstoffe zu binden, was bei ihrer Extraktion aus kontaminierten Standorten hilft .
Biochemie: Studien zur Enzyminhibition
In der Biochemie könnte diese Verbindung aufgrund ihres Potenzials zur Interaktion mit aktiven Zentren in Studien zur Enzyminhibition eingesetzt werden. Dies kann zum Verständnis von Enzymmechanismen und zur Entwicklung von Inhibitoren für Enzyme beitragen, die bei der Behandlung von Krankheiten angegriffen werden .
Pharmakologie: Medikamenten-Abgabesysteme
Die Fähigkeit der Verbindung, Salze zu bilden, könnte in Medikamenten-Abgabesystemen genutzt werden. Als Hydrochlorid-Salz könnte sie den Transport von Wirkstoffmolekülen über biologische Membranen unterstützen und so die Wirksamkeit bestimmter Medikamente verbessern .
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte “this compound” als Standard oder Derivatisierungsmittel in Chromatographietechniken dienen und bei der Trennung und Analyse komplexer Gemische helfen .
Chemieingenieurwesen: Prozessoptimierung
Schließlich könnte diese Verbindung im Chemieingenieurwesen an der Prozessoptimierung beteiligt sein. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen können untersucht werden, um industrielle Synthesewege für Chemikalien und Pharmazeutika zu verbessern .
Wirkmechanismus
The exact mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride may also act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In cell culture studies, the compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. In animal studies, 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride has been shown to reduce inflammation, reduce pain, and improve memory and learning. In addition, the compound has been shown to reduce the production of cholesterol and triglycerides in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to synthesize. In addition, 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the compound is not approved for use in humans and its potential toxic effects have not been fully studied. In addition, the compound is not stable in aqueous solutions and must be stored in anhydrous conditions.
Zukünftige Richtungen
Given the potential of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic applications, there are a number of future directions for research. These include further investigations into the biochemical and physiological effects of the compound, as well as studies into its potential toxic effects. In addition, further research into the synthesis of the compound and its potential uses in drug development is needed. Finally, further research into the potential therapeutic applications of the compound, such as its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation, is also needed.
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12(14)15;/h2-3,5-6,13H,4,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNCLHDNAHMWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)







![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)



